2H-benzotriazole;formaldehyde;2-methylundecan-2-amine
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Overview
Description
2H-benzotriazole; formaldehyde; 2-methylundecan-2-amine is a complex organic compound that combines the properties of benzotriazole, formaldehyde, and a long-chain amine. Benzotriazole is known for its role as a corrosion inhibitor, while formaldehyde is a versatile building block in organic synthesis. The addition of 2-methylundecan-2-amine introduces a long alkyl chain, which can influence the compound’s solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-benzotriazole; formaldehyde; 2-methylundecan-2-amine typically involves the reaction of benzotriazole with formaldehyde and 2-methylundecan-2-amine. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Temperature: Moderate temperatures (50-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2H-benzotriazole; formaldehyde; 2-methylundecan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or amides.
Reduction: The benzotriazole ring can be reduced under specific conditions.
Substitution: The formaldehyde moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Alkyl halides or acyl chlorides
Major Products
Oxidation: Oxides or amides
Reduction: Reduced benzotriazole derivatives
Substitution: Substituted benzotriazole derivatives
Scientific Research Applications
2H-benzotriazole; formaldehyde; 2-methylundecan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a corrosion inhibitor and in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the formulation of coatings, adhesives, and other materials requiring enhanced stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2H-benzotriazole; formaldehyde; 2-methylundecan-2-amine involves its interaction with various molecular targets:
Benzotriazole: Acts as a corrosion inhibitor by forming a protective layer on metal surfaces.
Formaldehyde: Functions as a cross-linking agent, stabilizing the structure of polymers and other materials.
2-Methylundecan-2-amine: Enhances the solubility and reactivity of the compound, allowing it to interact with a broader range of substrates.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: Known for its corrosion inhibition properties.
Formaldehyde: Widely used in organic synthesis and industrial applications.
2-Methylundecan-2-amine: A long-chain amine with applications in surfactants and other chemical formulations.
Uniqueness
The combination of these three components in 2H-benzotriazole; formaldehyde; 2-methylundecan-2-amine results in a compound with unique properties, such as enhanced solubility, reactivity, and stability. This makes it particularly valuable in applications requiring a combination of these attributes.
Properties
Molecular Formula |
C19H34N4O |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2H-benzotriazole;formaldehyde;2-methylundecan-2-amine |
InChI |
InChI=1S/C12H27N.C6H5N3.CH2O/c1-4-5-6-7-8-9-10-11-12(2,3)13;1-2-4-6-5(3-1)7-9-8-6;1-2/h4-11,13H2,1-3H3;1-4H,(H,7,8,9);1H2 |
InChI Key |
CEJWLESWBURBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(C)N.C=O.C1=CC2=NNN=C2C=C1 |
Origin of Product |
United States |
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